molecular formula C10H20O B1346702 4-Cyclohexyl-1-butanol CAS No. 4441-57-0

4-Cyclohexyl-1-butanol

Cat. No. B1346702
CAS RN: 4441-57-0
M. Wt: 156.26 g/mol
InChI Key: NZEBWPHHIQAVOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Cyclohexyl-1-butanol consists of a butanol chain with a cyclohexyl group attached at the 4th carbon . The structure can be represented in 2D or 3D molecular models .


Physical And Chemical Properties Analysis

4-Cyclohexyl-1-butanol is a liquid at room temperature . It has a refractive index of 1.466 (lit.) . It has a boiling point of 103-104°C at 4mmHg (lit.) and a density of 0.902 g/mL at 25°C (lit.) .

Scientific Research Applications

  • 4-Cyclohexyl-1-butanol is a chemical compound with the formula C10H20O . It has a molecular weight of 156.2652 .
  • It is used in the synthesis of 3-cyclohexylpropyl caffeate , but the specific details of this application are not available in the sources I found.
  • This compound is available for purchase from various chemical supply companies, indicating that it may be used in a variety of laboratory settings .

Safety And Hazards

4-Cyclohexyl-1-butanol is classified as a combustible liquid . It has a flash point of 109.00 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without obtaining special instructions before use .

properties

IUPAC Name

4-cyclohexylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c11-9-5-4-8-10-6-2-1-3-7-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEBWPHHIQAVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196163
Record name Cyclohexylbutan-1-ol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-1-butanol

CAS RN

4441-57-0
Record name Cyclohexanebutanol
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Record name Cyclohexylbutan-1-ol
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Record name Cyclohexanebutanol
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Record name Cyclohexylbutan-1-ol
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Record name Cyclohexylbutan-1-ol
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Record name Cyclohexanebutanol
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Synthesis routes and methods I

Procedure details

4-cyclohexylbutyric acid (Aldrich) is reduced with excess lithium aluminum hydride in ether to yield 4-cyclohexyl-1-butanol (D. S. Hiers and R. Adams, J. Am. Chem. Soc., 48 2385 (1926)) which is chloro-methylated with hydrogen chloride and formaldehyde to yield the desired compound.
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Synthesis routes and methods II

Procedure details

To a solution of 4-cyclohexanebutyric acid in 15 ml of THF at 0° is added 15 ml of a 1M solution of lithium aluminum hydride in THF. After the gas evolution ceases, the reaction is allowed to warm to room temperature. After stirring for six hours the reaction is cooled to 0° and quenched by carefully adding 2N HCl. The mixture is diluted with ether, and the layers are separated. The organic layer is then washed with saturated aqueous brine, and then dried (sodium sulfate/magnesium sulfate). Evaporation of the solvents in vacuo gives 4-cyclohexanebutanol as a clear oil. This oil is then dissolved in 20 ml of dry methylene chloride containing 3.5 ml of triethylamine and 2.85 g of p-toluenesulfonyl chloride. After stirring for 22 hours the reaction is quenched with water and stirred vigorously. The mixture is basified with 2N sodium hydroxide and extracted twice with methylene chloride. After drying (sodium sulfate), the solvents are evaporated in vacuo. Flash chromatography (50% methylene chloride/hexane) gives 4-cyclohexylbutyl 4-methylbenzenesulfonate as a clear oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
N Soszka, B Hachuła, M Tarnacka, J Grelska… - … Acta Part A: Molecular …, 2022 - Elsevier
… to the presence of either a cyclic or aromatic ring on the self-association process in the series of monohydroxy alcohols (MAs), from cyclohexanemethanol to 4-cyclohexyl-1-butanol and …
Number of citations: 4 www.sciencedirect.com
RG Zimmermann, JH Liu, RG Weiss - Journal of the American …, 1986 - ACS Publications
… Bromo-4-cyclohexylbutane (a colorless oil, bp 85 “C (1.5 torr)) was prepared from 4-cyclohexyl-1butanol and concentrated HBr in thepresence of concentrated H2S04. Under a N2 …
Number of citations: 20 pubs.acs.org
G Fornasieri, L Rozes, S Le Calvé… - Journal of the …, 2005 - ACS Publications
… A strong modification of the organic shell can be achieved to increase the dispersion of the modified cluster in an organic media (4-cyclohexyl-1-butanol). It is also possible to elaborate …
Number of citations: 128 pubs.acs.org
G Castronuovo, M Niccoli, L Varriale - Tetrahedron, 2007 - Elsevier
… Enthalpies and entropies for the association of HPβCD with cyclohexanol, 1-cyclohexylethanol, 3-cyclohexyl-1-propanol, 4-cyclohexyl-1-butanol as a function of the number of carbon …
Number of citations: 19 www.sciencedirect.com
K Ding, Z Zhou, S Hou, Y Yuan, S Zhou, X Zheng… - Scientific reports, 2018 - nature.com
… Aqueous KOH solution (50%, 20 mL) was added to the solution of 4-cyclohexyl-1-butanol (1.05 g, 6.72 mmol, 1.00 equiv.) in dichloromethane (40 mL). The mixture was brought to 0~5 …
Number of citations: 43 www.nature.com
M Suely Madruga… - … Symposium on Tropical …, 2004 - actahort.org
The determination of aroma compounds in food products is quite complex as most of the volatile compounds responsible for characteristic aroma are present in very small …
Number of citations: 0 www.actahort.org
K Ding, Z Zhou, S Hou, Y Yuan, S Zhou, X Zheng… - uknowledge.uky.edu
… To the solution of 4-cyclohexyl-1-butanol (1.05 g, 6.72 mmol, 1.00 equiv.) in dichloromethane (40 mL) was added aqueous KOH solution (50 %, 20 mL). The mixture was brought to 0~5 …
Number of citations: 0 uknowledge.uky.edu
SY Ablordeppey, JB Fischer, RA Glennon - Bioorganic & medicinal …, 2000 - Elsevier
… A solution of pyridine chlorochromate (16.9 g) in CH 2 Cl 2 (200 mL) was added in a portionwise manner to a stirred, ice-cold solution of 4-cyclohexyl-1-butanol (3.0 g, 19.2 mmol) in CH …
Number of citations: 90 www.sciencedirect.com
M de Sousa Galvão, N Narain, MSP dos Santos… - Food Research …, 2011 - Elsevier
The umbu fruit is appreciated in north and northeast region of Brazil mainly because of its refreshing and acidic flavor. The objective of this work was to determine the volatile …
Number of citations: 60 www.sciencedirect.com
NG Gaylord, EI Becker - Chemical Reviews, 1951 - ACS Publications
Soon after the discovery of theGrignard reaction in 1900, EE Blaise (25) treated ethylene oxide with an organomagnesium compound in the hope of obtaining a primary alcohol. From …
Number of citations: 83 pubs.acs.org

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